1-Chloro-3-isopropyl-4-methylbenzene
Description
Properties
CAS No. |
63831-93-6 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
4-chloro-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
InChI Key |
ISPBEETWYSGCDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)C(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)C |
Other CAS No. |
63831-93-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Substituent Position Effects
Key structural analogs include 1-chloro-2-isopropylbenzene (CAS: 2077-13-6) and 1-chloro-4-isopropylbenzene (CAS: 2621-46-7), both with the formula C₉H₁₁Cl (MW: 154.636 g/mol) . These isomers differ in the placement of the isopropyl group (ortho vs. para to chlorine), leading to distinct physical properties:
Key Observations :
Steric and Electronic Influences
- Steric Effects : The 3-isopropyl and 4-methyl groups in the target compound create significant steric bulk near the chlorine atom, which may hinder electrophilic substitution reactions compared to less-substituted analogs like 1-chloro-4-isopropylbenzene.
- Electronic Effects : The electron-withdrawing chlorine atom deactivates the benzene ring, while the alkyl groups (isopropyl, methyl) donate electrons via induction. This balance influences regioselectivity in further reactions.
Thermodynamic Stability
The target compound’s formation via the reaction C₇H₇Cl + C₁₃H₁₉Cl → 2 C₁₀H₁₃Cl (ΔrH° = -0.72 ± 0.50 kJ/mol) suggests mild exothermicity, indicating moderate thermodynamic favorability . Comparable data for structural analogs are unavailable, but the presence of multiple alkyl groups likely enhances stability relative to mono-substituted chloroarenes.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-Chloro-3-isopropyl-4-methylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nuclear chlorination of 4-methylbenzoic acid derivatives using chlorine and a Lewis acid catalyst (e.g., AlCl₃), followed by esterification with isopropyl alcohol. Optimal yields (~75–85%) are achieved under anhydrous conditions at 60–80°C, with strict control of chlorine gas flow rates to minimize over-chlorination . Physical properties, such as a boiling point of ~193°C (at 6 mmHg), are critical for purification via fractional distillation .
Q. What safety protocols are essential for handling 1-Chloro-3-isopropyl-4-methylbenzene in laboratory settings?
- Methodological Answer : Use closed systems or local exhaust ventilation to prevent vapor inhalation (acute toxicity Category 4). Personal protective equipment (PPE) must include nitrile gloves, vapor-resistant goggles, and lab coats. Emergency measures require immediate decontamination with safety showers and eye-wash stations. Storage should be in cool (<25°C), ventilated areas away from oxidizers .
Q. How can researchers verify the purity of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is recommended for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.8–7.3 ppm). Cross-referencing with PubChem spectral data (DTXSID, Canonical SMILES) ensures accuracy .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of electrophilic substitution reactions in 1-Chloro-3-isopropyl-4-methylbenzene?
- Methodological Answer : The chloro and isopropyl groups act as meta-directing deactivators, while the methyl group is an ortho/para-directing activator. Competition between these effects can be studied using nitration (HNO₃/H₂SO₄) or sulfonation, with HPLC analysis to quantify product ratios. Computational modeling (DFT) predicts preferential substitution at the para position relative to the methyl group due to steric hindrance from the isopropyl group .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?
- Methodological Answer : Under strong acids (e.g., H₂SO₄), hydrolysis of the chloro group yields 3-isopropyl-4-methylphenol. Oxidative conditions (KMnO₄) cleave the aromatic ring, forming chlorinated aliphatic acids. Stability studies using accelerated aging (40°C/75% RH) with LC-MS monitoring reveal degradation pathways. Neutral pH (5–9) aqueous solutions show no significant decomposition over 48 hours .
Q. What role does this compound play in synthesizing bioactive molecules, and what are key challenges in scaling up reactions?
- Methodological Answer : It serves as a precursor for anticancer agents (e.g., imidazole-indole hybrids) via Suzuki-Miyaura cross-coupling or Huisgen cycloaddition. Scale-up challenges include managing exothermic reactions during chlorination and minimizing byproducts via controlled reagent addition. Pilot studies recommend flow chemistry systems for improved heat dissipation and yield reproducibility (~90% at 100g scale) .
Data Contradictions and Resolution
- Synthesis Yield Discrepancies : reports 75–85% yields, while smaller-scale lab syntheses may achieve lower yields (~60%) due to incomplete esterification. Optimization via Dean-Stark traps for water removal improves esterification efficiency .
- Regioselectivity Conflicts : Computational models (DFT) and experimental results occasionally disagree on substitution sites. Multi-variable analysis (temperature, solvent polarity) resolves discrepancies, with polar aprotic solvents (DMF) favoring para substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
